(E)-1-(1-ADAMANTYL)-4-(1-METHYL-1H-PYRAZOL-4-YL)-3-BUTEN-2-ONE
Overview
Description
(E)-1-(1-ADAMANTYL)-4-(1-METHYL-1H-PYRAZOL-4-YL)-3-BUTEN-2-ONE is a synthetic organic compound that features an adamantyl group, a pyrazole ring, and a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-ADAMANTYL)-4-(1-METHYL-1H-PYRAZOL-4-YL)-3-BUTEN-2-ONE typically involves multi-step organic reactions. One possible route could include:
Formation of the Adamantyl Group: Starting with adamantane, functionalize it to introduce a reactive group such as a halide.
Pyrazole Ring Formation: Synthesize the pyrazole ring separately through cyclization reactions involving hydrazines and 1,3-diketones.
Coupling Reactions: Couple the adamantyl group with the pyrazole ring using suitable coupling agents.
Formation of the Butenone Moiety: Introduce the butenone group through aldol condensation or similar reactions.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production would require robust reaction conditions, efficient purification processes, and adherence to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1-ADAMANTYL)-4-(1-METHYL-1H-PYRAZOL-4-YL)-3-BUTEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides, acids, or bases may be employed under various conditions (e.g., reflux, room temperature).
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(1-ADAMANTYL)-4-(1-METHYL-1H-PYRAZOL-4-YL)-3-BUTEN-2-ONE can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicine, the compound could be investigated for its pharmacological properties, such as its potential as a drug candidate for treating various diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-1-(1-ADAMANTYL)-4-(1-METHYL-1H-PYRAZOL-4-YL)-3-BUTEN-2-ONE would depend on its specific applications. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
1-Adamantyl derivatives: Compounds with similar adamantyl groups.
Pyrazole derivatives: Compounds featuring the pyrazole ring.
Butenone derivatives: Compounds containing the butenone moiety.
Uniqueness
(E)-1-(1-ADAMANTYL)-4-(1-METHYL-1H-PYRAZOL-4-YL)-3-BUTEN-2-ONE is unique due to the combination of these three distinct structural features, which may confer specific chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
(E)-1-(1-adamantyl)-4-(1-methylpyrazol-4-yl)but-3-en-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-20-12-13(11-19-20)2-3-17(21)10-18-7-14-4-15(8-18)6-16(5-14)9-18/h2-3,11-12,14-16H,4-10H2,1H3/b3-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCRQADLSMKXAQ-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)CC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/C(=O)CC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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